Methyl 4-(p-chlorophenoxy)butyrate
Description
Methyl 4-(p-chlorophenoxy)butyrate (CAS: 209052-80-2) is an organic ester with the molecular formula C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol . Its structure consists of a butyrate backbone esterified with a methyl group and a para-chlorophenoxy substitution at the 4-position. Key physicochemical properties include:
Properties
IUPAC Name |
methyl 4-(4-chlorophenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-11(13)3-2-8-15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYQRFVXNXTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338266 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209052-80-2 | |
| Record name | Methyl 4-(p-chlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(p-chlorophenoxy)butyrate can be synthesized through the esterification of 4-(p-chlorophenoxy)butyric acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(p-chlorophenoxy)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(p-chlorophenoxy)butyric acid.
Reduction: Formation of 4-(p-chlorophenoxy)butanol.
Substitution: Formation of various substituted phenoxybutyrates depending on the nucleophile used.
Scientific Research Applications
Herbicidal Applications
Methyl 4-(p-chlorophenoxy)butyrate is primarily utilized as an active ingredient in herbicides. Its effectiveness lies in its ability to control a variety of broadleaf weeds and grasses. The compound is often employed in formulations designed for specific crops, such as peas, where it is applied pre-flowering to manage weed populations effectively .
Controlled Release Formulations
Recent studies have explored the potential of this compound in controlled release formulations. These formulations aim to enhance the efficacy and reduce the phytotoxicity associated with conventional herbicide applications.
Formulation Techniques
Controlled release techniques involve encapsulating the herbicide within polymeric materials or using lignin-based carriers. This method allows for a gradual release of the active ingredient, minimizing peak concentrations that can harm non-target plants while maintaining effective weed control .
| Formulation Type | Active Ingredient | Release Mechanism | Application Method |
|---|---|---|---|
| Polymeric Encapsulation | This compound | Gradual release through degradation | Foliar spray, soil application |
| Lignin-based Carriers | This compound | Controlled by environmental conditions | Seed treatment, granular application |
Environmental Impact and Safety
The use of this compound has raised concerns regarding its environmental impact and safety for non-target organisms. Studies indicate that when used in controlled release formulations, the compound shows reduced phytotoxic effects on sensitive crops such as soybeans and rice .
Toxicological Assessments
Toxicological data suggest a low risk profile for this compound when applied according to recommended guidelines. The compound has been evaluated for potential carcinogenic effects and reproductive toxicity, with findings indicating a favorable safety margin for agricultural use .
Case Studies
Several case studies highlight the successful application of this compound in agricultural settings:
-
Case Study 1: Pea Crop Management
In a controlled trial, this compound was applied to pea crops during pre-flowering stages. The results showed a significant reduction in weed biomass without adverse effects on pea yield, demonstrating its effectiveness as a selective herbicide. -
Case Study 2: Soybean Phytotoxicity Reduction
A study involving lignin-based controlled release formulations of this compound indicated that this approach reduced phytotoxicity risks while maintaining weed control efficacy. This was particularly beneficial for sensitive crops like soybeans .
Mechanism of Action
The mechanism of action of methyl 4-(p-chlorophenoxy)butyrate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Methyl 4-(p-Nitrophenoxy)butyrate (CAS: 28341-53-9)
- Molecular formula: C₁₁H₁₃NO₅
- Molecular weight : 239.22 g/mol .
- Key differences: The para-nitro (-NO₂) group replaces chlorine (-Cl), introducing stronger electron-withdrawing effects. Density: 1.228 g/cm³ (vs. 1.173 g/cm³ for the chloro analogue). Boiling point: 377.1 °C (vs. 325.5 °C), likely due to increased polarity and molecular weight .
- Biological relevance : Nitro groups often enhance reactivity and metabolic stability, making this compound a candidate for prodrug design or agrochemical applications.
4-Benzoylbutyrate
- Structure : Butyrate with a benzoyl (C₆H₅CO-) substitution at the 4-position.
Clevidipine Butyrate (CAS: 167221-71-8)
- Structure : A dihydropyridine calcium channel blocker with a butyrate ester side chain.
- Key differences: Therapeutic use: Approved for hypertension management due to rapid hydrolysis in blood, yielding short-acting effects . Complexity: The dihydropyridine core enables calcium channel antagonism, whereas Methyl 4-(p-chlorophenoxy)butyrate lacks this pharmacophore .
Ethyl 4-Chlorophenylacetate (CAS: 14062-24-9)
- Structure : Shorter acetate chain with a para-chlorophenyl group.
- Key differences :
Structural-Activity Relationship (SAR) Analysis
- Substituent effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring increase stability and resistance to hydrolysis but may reduce HDAC inhibition . Phenoxy vs. benzoyl: Phenoxy substitutions (as in this compound) confer lower HDAC activity compared to benzoyl groups .
- Chain length :
Physicochemical and Commercial Comparison Table
Research and Practical Implications
- This compound may serve as a herbicide intermediate, given structural similarities to phenoxy herbicides like diclofop-methyl .
- Its lack of HDAC activity (compared to 4-benzoylbutyrate) suggests niche applications in material science or prodrug development .
- Commercial availability and moderate lipophilicity make it accessible for structure-optimization studies .
Biological Activity
Methyl 4-(p-chlorophenoxy)butyrate (MCPB) is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article provides an in-depth examination of the biological activity associated with MCPB, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
MCPB is an ester derivative characterized by the presence of a p-chlorophenoxy group attached to a butyric acid moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique biological properties, particularly its interactions with cellular targets.
Mechanisms of Biological Activity
The biological activity of MCPB is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : MCPB has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways. For instance, it has been studied for its effects on phospholipases, which are crucial in lipid metabolism and cell signaling .
- Receptor Binding : The compound may also bind to various receptors, influencing cellular responses. This is particularly relevant in the context of drug development where receptor modulation can lead to therapeutic effects.
- Agonistic Activity : Research indicates that MCPB may act as an agonist for specific nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis .
1. Impact on Lipid Metabolism
MCPB has been investigated for its role in modifying lipid profiles, particularly concerning low-density lipoprotein (LDL) particle sizes. Studies suggest that it may help shift LDL particle size from a denser pattern (pattern B) to a larger size (pattern A), potentially reducing cardiovascular risks associated with small dense LDL particles .
2. Toxicological Studies
Toxicological assessments have indicated that MCPB exhibits certain adverse effects at high doses, including reproductive toxicity and effects on liver and kidney weights. The reference dose for oral exposure has been established at 0.01 mg/kg-day based on observed effects in animal models .
3. Agricultural Applications
MCPB is utilized as a herbicide, demonstrating efficacy against various weed species. Its mechanism involves disrupting plant growth regulators, thereby inhibiting the growth of target weeds while being less harmful to crops .
Case Studies and Research Findings
Several studies have highlighted the diverse applications and biological activities of MCPB:
- Study on Enzyme Inhibition : A study published in PMC reported that MCPB inhibited lysosomal phospholipase A2 activity, which could have implications for drug-induced phospholipidosis . The inhibition was assessed using IC50 values, indicating the concentration required to inhibit enzyme activity by 50%.
- Lipid Profile Modification : In clinical studies focusing on LDL particle sizes, administration of MCPB resulted in significant changes in lipid profiles among participants with dyslipidemia. The results suggested a potential role for MCPB in managing cholesterol levels and reducing cardiovascular risk factors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of MCPB, it is useful to compare it with similar compounds:
| Compound Name | Chemical Structure | Biological Activity |
|---|---|---|
| Methyl 4-(p-nitrophenoxy)butyrate | C₁₁H₁₃N₃O₃ | Stronger enzyme inhibition |
| Methyl 4-(p-aminophenoxy)butyrate | C₁₁H₁₃NO₂ | Antioxidant properties |
| Methyl 4-(p-methoxyphenoxy)butyrate | C₁₁H₁₃O₄ | Potential anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 4-(p-chlorophenoxy)butyrate, and how are they experimentally validated?
- Answer : The compound (C₁₁H₁₃ClO₃, MW 228.672) is characterized by its IUPAC Standard InChIKey (NKQYQRFVXNXTBS-UHFFFAOYSA-N) and CAS Registry Number (209052-80-2). Key properties include solubility in organic solvents, melting/boiling points, and spectral data (e.g., IR, NMR, mass spectrometry). Experimental validation involves:
- Spectral Analysis : Compare computed 3D structures (via NIST Chemistry WebBook ) with experimental NMR/IR spectra.
- Chromatographic Purity : Use HPLC with standards from pharmacopeial guidelines (e.g., EP impurity profiles ).
Q. What synthetic routes are commonly employed for this compound, and what are their limitations?
- Answer : Synthesis typically involves:
- Step 1 : Coupling 4-chlorophenol with butyric acid derivatives (e.g., methyl 4-bromobutyrate) under basic conditions.
- Step 2 : Purification via column chromatography or recrystallization.
- Critical Considerations :
- Side Reactions : Competing esterification or oxidation (e.g., nitro-derivative formation as in Methyl 4-(p-nitrophenoxy)butyrate ).
- Yield Optimization : Use coupling agents like DCC/HOBt at controlled temperatures (-50°C) to minimize byproducts .
Q. How is the compound’s stability assessed under varying experimental conditions (e.g., pH, temperature)?
- Answer : Stability studies include:
- pH-Dependent Hydrolysis : Monitor degradation via UV-Vis or fluorescence spectroscopy across pH 2–10 (method adapted from Pb²⁺-complex studies ).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds .
- Key Finding : The ester group is prone to hydrolysis under alkaline conditions, necessitating storage at neutral pH and low temperatures.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity or physicochemical data across studies?
- Answer : Contradictions may arise from:
- Impurity Profiles : Compare impurity thresholds (e.g., EP-certified impurities like Fenofibric Acid ) between batches.
- Analytical Variability : Validate methods using certified reference materials (e.g., NIST standards ).
Q. What advanced analytical strategies are recommended for characterizing trace impurities or degradation products?
- Answer : Utilize:
- LC-MS/MS : Detect low-abundance impurities (e.g., chlorinated byproducts ).
- Isotopic Labeling : Track degradation pathways using ¹³C-labeled analogs.
- Computational Modeling : Predict fragmentation patterns via tools like PubChem’s InChIKey .
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?
- Answer : SAR studies involve:
- Derivatization : Synthesize analogs (e.g., nitro- or hydroxy-substituted esters ) and assess bioactivity.
- Computational Docking : Map electrostatic potentials (e.g., using InChIKey-derived 3D structures ) to predict binding affinities.
- Example : Replace the p-chlorophenoxy group with p-methoxyphenoxy (as in triazine derivatives ) to modulate lipophilicity.
Q. What experimental design considerations are critical for reproducibility in pharmacokinetic studies?
- Answer : Ensure:
- Standardized Solubility Protocols : Use co-solvents (e.g., DMSO/water mixtures) consistent with prior studies .
- Metabolite Tracking : Employ radiolabeled compounds (¹⁴C-methyl groups) to trace metabolic pathways .
Data Interpretation and Methodological Guidance
Q. How should researchers address inconsistencies in spectral data between computational and experimental results?
- Answer :
- Validate Computational Models : Compare NIST’s 3D SD files with X-ray crystallography or DFT-optimized structures.
- Calibrate Instruments : Use certified standards (e.g., USP-NF reference materials ).
Q. What strategies mitigate interference from structurally similar compounds in analytical assays?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
